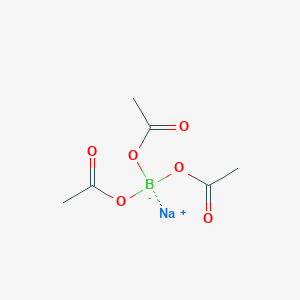
2-ethyl-3-hydroxypyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-3-hydroxypyridin-4(1H)-one, also known as deferiprone, is a chelating agent that is used to treat iron overload disorders such as thalassemia and sickle cell anemia. It was first synthesized in the 1980s and has since been approved for use in many countries around the world.
Mecanismo De Acción
Deferiprone works by binding to iron ions in the body, forming a complex that is then excreted in the urine. It has a high affinity for iron ions and is able to remove excess iron from the body more effectively than other chelating agents such as deferoxamine. Deferiprone has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
The use of 2-ethyl-3-hydroxypyridin-4(1H)-one has been shown to reduce iron overload in patients with thalassemia and sickle cell anemia. It has also been shown to improve cardiac function and reduce oxidative stress in these patients. In addition, studies have suggested that 2-ethyl-3-hydroxypyridin-4(1H)-one may have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethyl-3-hydroxypyridin-4(1H)-one in lab experiments is its high affinity for iron ions, which allows for efficient removal of excess iron from cells or tissues. However, one limitation is that it may also chelate other metal ions, which could interfere with the results of certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-ethyl-3-hydroxypyridin-4(1H)-one. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential directions include exploring its use in treating other diseases such as Friedreich's ataxia, and investigating its antioxidant properties in more detail. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-ethyl-3-hydroxypyridin-4(1H)-one and its potential limitations in lab experiments.
Métodos De Síntesis
The synthesis of 2-ethyl-3-hydroxypyridin-4(1H)-one involves the condensation of 2-acetylpyridine with ethyl acetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed to yield 2-ethyl-3-hydroxypyridin-4(1H)-one. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
2-ethyl-3-hydroxypyridin-4(1H)-one has been extensively studied for its ability to chelate iron ions in the body. It has been shown to be effective in reducing iron overload in patients with thalassemia and sickle cell anemia. In addition, it has been studied for its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.
Propiedades
Número CAS |
125757-81-5 |
|---|---|
Nombre del producto |
2-ethyl-3-hydroxypyridin-4(1H)-one |
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2-ethyl-3-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-2-5-7(10)6(9)3-4-8-5/h3-4,10H,2H2,1H3,(H,8,9) |
Clave InChI |
ZCSPHZQZAPBTHT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1)O |
SMILES canónico |
CCC1=C(C(=O)C=CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)

![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)







